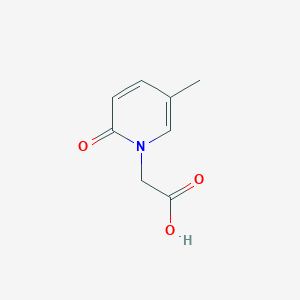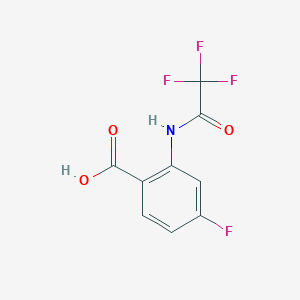
4-fluoro-N-(trifluoroacetyl)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(trifluoroacetyl)anthranilic acid is a derivative of anthranilic acid, which is an aromatic acid with a benzene ring substituted with a carboxylic acid and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(trifluoroacetyl)anthranilic acid typically involves the introduction of fluorine atoms into the anthranilic acid structure. One common method is the reaction of anthranilic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-(trifluoroacetyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4-fluoro-N-(trifluoroacetyl)anthranilic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(trifluoroacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or interact with DNA, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-2-(picolinamido)benzoic acid
- 4,5-difluoro-2-(picolinamido)benzoic acid
- 4,5-difluoro-2-((2-hydroxybenzylidene)amino)benzoic acid
Uniqueness
4-fluoro-N-(trifluoroacetyl)anthranilic acid is unique due to the presence of both fluorine and trifluoroacetyl groups, which impart distinct electronic and steric properties. These properties can enhance its reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H5F4NO3 |
|---|---|
Poids moléculaire |
251.13 g/mol |
Nom IUPAC |
4-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5F4NO3/c10-4-1-2-5(7(15)16)6(3-4)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |
Clé InChI |
XNLAXDZBWBFBSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)NC(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


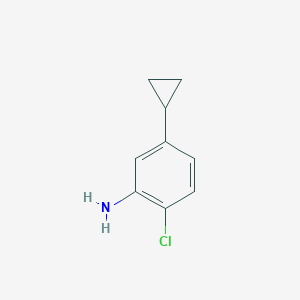
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)
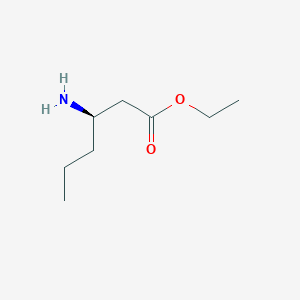
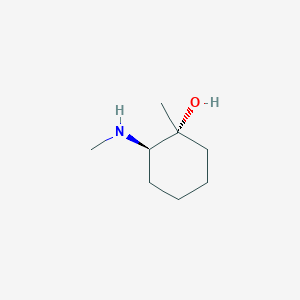
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
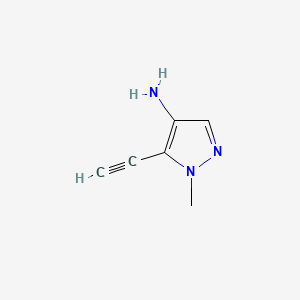
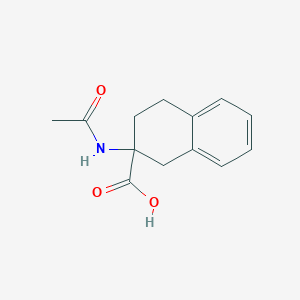


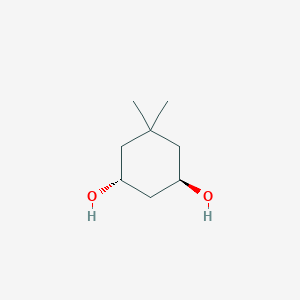

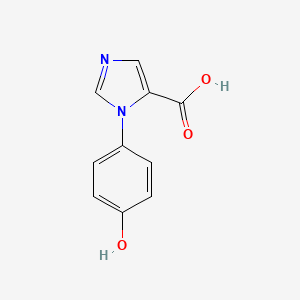
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
